molecular formula C15H8Cl2IN3OS B2385588 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 391227-06-8

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Cat. No. B2385588
CAS RN: 391227-06-8
M. Wt: 476.11
InChI Key: UCBVIXBGGCIRAT-UHFFFAOYSA-N
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Description

“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is a complex organic compound. It contains a thiadiazole ring which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also contains a dichlorophenyl group and an iodobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiadiazole ring would contribute to the rigidity of the molecule, while the dichlorophenyl and iodobenzamide groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and iodobenzamide groups could potentially affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization Research has demonstrated the synthesis of various thiadiazole derivatives, highlighting methods for preparing compounds with potential antiviral, anticancer, and corrosion inhibition properties. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain antiviral activities against tobacco mosaic virus (Chen et al., 2010). Another study focused on the corrosion inhibition behavior of new 2,5-disubstituted 1,3,4-thiadiazoles on mild steel, linking their performance to quantum chemical parameters (Bentiss et al., 2007).

Anticancer and Antimicrobial Activities Several compounds within the thiadiazole class have been investigated for their anticancer and antimicrobial effects. A novel 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivative showed potential as an anti-neoplastic agent by inhibiting tumor cell invasion and enhancing the apoptotic effect of TNFα through abrogating NF-κB activation (Ningegowda et al., 2016). Additionally, novel thiadiazoles incorporating the pyrazole moiety were synthesized and exhibited promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).

Corrosion Inhibition The application of thiadiazole derivatives extends to corrosion inhibition, where compounds like 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole and 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole have shown significant effects in protecting metals from corrosion in acidic environments. This protective behavior has been analyzed through AC impedance technique and linked to the molecular structure of the compounds (Bentiss et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling any chemical compound .

Future Directions

The future research directions for this compound could include further studies to better understand its physical and chemical properties, potential uses, and safety profile .

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2IN3OS/c16-8-5-6-9(11(17)7-8)14-20-21-15(23-14)19-13(22)10-3-1-2-4-12(10)18/h1-7H,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBVIXBGGCIRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

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